B1576873 EA-CATH1

EA-CATH1

カタログ番号: B1576873
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EA-CATH1 is a cathelicidin-derived antimicrobial peptide (AMP) isolated from the lung cDNA library of donkeys (Equus africanus) . It comprises 25 amino acids (sequence: KRRGSVTTRYQFLMIHLLRPKKLFA) with a molecular weight of 3060.75 Da. Structurally, it adopts an α-helical conformation in hydrophobic environments (e.g., 50% trifluoroethanol/water) but remains unstructured in aqueous solutions . EA-CATH1 exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), drug-resistant clinical isolates, and fungi, with minimal inhibitory concentrations (MICs) ranging from 0.3 to 2.4 µg/mL . Its rapid bactericidal action—achieving complete eradication of S. aureus within 2 hours—is attributed to membrane disruption via pore formation, as confirmed by scanning electron microscopy (SEM) . Notably, EA-CATH1 demonstrates low hemolytic activity (1.8% at 20 µg/mL) and retains stability in human serum for ≥3 days, making it a promising candidate for therapeutic development .

特性

生物活性

Antibacterial

配列

KRRGSVTTRYQFLMIHLLRPKKLFA

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares EA-CATH1 with structurally or functionally related AMPs:

Compound Source Length (AA) Molecular Weight (Da) Key Structural Features MIC Range (µg/mL) Hemolytic Activity (20 µg/mL) Serum Stability Mechanism of Action
EA-CATH1 Donkey lung 25 3060.75 α-helical in hydrophobic media 0.3–2.4 (Gram+) 1.8% Stable (3 days) Membrane disruption, pore formation
EA-CATH2 Donkey lung 26 3144.54 Random coil in aqueous solutions Not reported <2% Stable Membrane disruption
eCATH1 Cat serum 34 ~4000 High α-helical content 0.5–4.0 (Gram+) Not reported Moderate Membrane permeabilization
LL-37 Human neutrophils 37 4493 Amphipathic α-helix 2–16 (Gram+) 10–15% Low Membrane disruption, immunomodulation
Defensin HNP-1 Human neutrophils 30 3442 β-sheet, three disulfide bonds 5–20 (Gram+) 5–10% Moderate Membrane pore formation

Key Findings and Differentiation

Efficacy Against Drug-Resistant Pathogens :

  • EA-CATH1 outperforms traditional antibiotics (e.g., ampicillin) against methicillin-resistant S. aureus (MRSA), with MICs 10-fold lower . In contrast, LL-37 and defensins show reduced activity against drug-resistant strains due to evolutionary bacterial adaptations .

Structural Simplicity and Stability :

  • Unlike defensins (e.g., HNP-1), which rely on disulfide bonds for stability, EA-CATH1’s small size and lack of cysteine residues enable easier synthesis and reduced susceptibility to enzymatic degradation .

Hemolytic Safety Profile :

  • EA-CATH1’s hemolytic activity (1.8%) is significantly lower than LL-37 (10–15%) and comparable to EA-CATH2 (<2%), making it safer for systemic applications .

Mechanistic Speed :

  • EA-CATH1 kills S. aureus within 2 hours, faster than LL-37 (4–6 hours) and defensins (6–8 hours), likely due to its optimized charge (+7) and hydrophobicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。